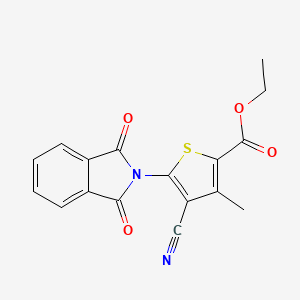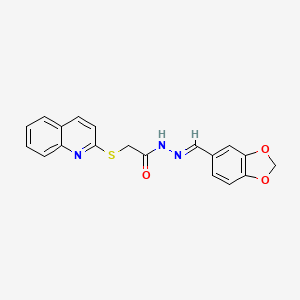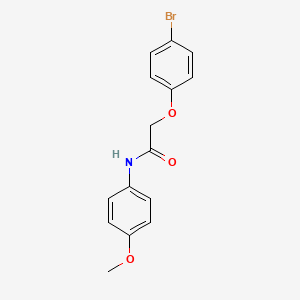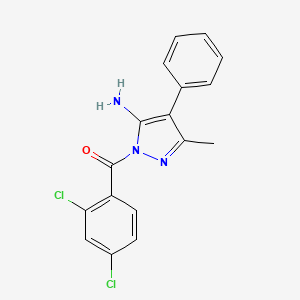
ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves a variety of heterocyclization reactions. For example, derivatives such as ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergo reactions with carbon disulfide, halo compounds, and dimethoxytetrahydrofuran to give a range of heterocyclic compounds including bisthiazole, bisthiolane derivatives, and dipyrrol-1-ylthienothiophenes. Such reactions highlight the versatility and reactivity of similar thiophene-based compounds in synthesizing complex molecules (Khodairy & El-Saghier, 2011).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrates the intricate arrangements of atoms and the spatial orientation in such molecules. These studies provide insights into the bonding and configuration, which are crucial for understanding the chemical reactivity and properties of the compound (Minga, 2005).
Chemical Reactions and Properties
Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate, like its analogs, participates in various chemical reactions that lead to the formation of novel heterocyclic compounds. These reactions are often facilitated by conditions such as the presence of triethylamine, highlighting the reactivity of cyano and ester groups in cyclization reactions to form pyrrole derivatives with high yields, showcasing the compound's utility in synthesizing complex organic molecules (Dawadi & Lugtenburg, 2011).
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Applications
Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate and its derivatives have been studied for their antimicrobial and antioxidant properties. For instance, certain synthesized compounds containing thiophene have shown excellent antibacterial and antifungal activities, alongside remarkable antioxidant potential (Raghavendra et al., 2016).
Heterocyclization Reactions
These compounds have been utilized in heterocyclization reactions, producing a variety of derivatives with potential pharmaceutical applications. Such reactions have led to the formation of bisthiazole, bisthiolane, and other derivatives, which may have significant implications in the development of new drugs (Khodairy & El-Saghier, 2011).
Anti-rheumatic Potential
The anti-rheumatic potential of ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate and its metal complexes has been explored. These compounds have exhibited significant antioxidant, analgesic, and anti-rheumatic effects in vivo, suggesting their utility in treating rheumatic conditions (Sherif & Hosny, 2014).
Polymerization and Chemical Synthesis
These compounds have also been investigated in the context of polymerization and synthesis of novel chemical structures. For example, they have been involved in the formation of dihydrothieno[3,2-b]thiophene derivatives, contributing to the development of new materials with potential applications in various industries (Itoh, Nakamura, & Kubo, 1999).
Synthesis of Pyrrole Derivatives
Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate has been used in the synthesis of pyrrole derivatives, which are important in medicinal chemistry for their diverse biological activities (Dawadi & Lugtenburg, 2011).
Propriétés
IUPAC Name |
ethyl 4-cyano-5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-3-23-17(22)13-9(2)12(8-18)16(24-13)19-14(20)10-6-4-5-7-11(10)15(19)21/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDKMUGHXUMZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N2C(=O)C3=CC=CC=C3C2=O)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)
![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)


![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)
![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)